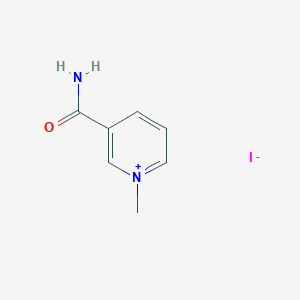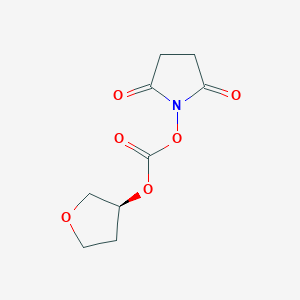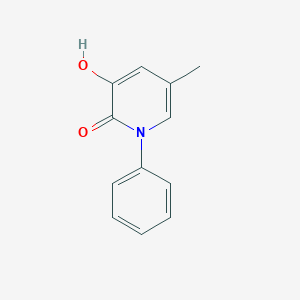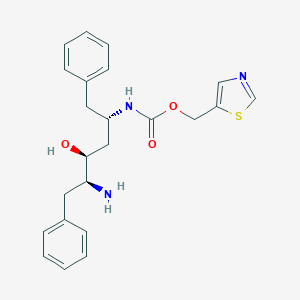
フェニルアクリジン-9-カルボン酸塩
概要
説明
Phenyl acridine-9-carboxylate (PAC) is an organic compound that has become increasingly popular in scientific research due to its unique properties. PAC is an aromatic compound with a phenyl group and a carboxylate group. It is a white crystalline solid that is soluble in most organic solvents and has a melting point of 153-155 °C. Its structure is similar to that of other aromatic compounds, such as benzene, and its aromaticity is due to the delocalization of electrons in its pi-system. PAC is used in a variety of scientific research applications due to its unique properties, and it has a wide variety of biochemical and physiological effects.
科学的研究の応用
熱化学と格子エネルギー
フェニルアクリジン-9-カルボン酸塩は、その熱化学的性質と格子エネルギーについて研究されている . フェニルアクリジン-9-カルボン酸塩とその誘導体の融点および融解エンタルピーは、示差走査熱量測定(DSC)によって決定された . フェニルアクリジン-9-カルボン酸塩の揮発温度とエンタルピーは、DSCによって測定するか、または熱重量(TG)曲線をクラウジウス-クラペイロンの関係式に当てはめて求めた .
結晶構造解析
フェニルアクリジン-9-カルボン酸塩とその誘導体の結晶構造が解析されている . フェニルアクリジン-9-カルボン酸塩の結晶格子は、主に分子間の分散相互作用によって安定化されるのに対し、その四級塩の結晶格子は、イオン間の静電相互作用によって安定化される .
化学発光研究
Safety and Hazards
将来の方向性
Acridine derivatives, including Phenyl acridine-9-carboxylate, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
作用機序
Target of Action
Phenyl acridine-9-carboxylate is a derivative of acridine, a class of compounds known for their broad spectrum of biological activity Acridine derivatives are known to interact with various biomolecular targets due to their semi-planar heterocyclic structure .
Mode of Action
Phenyl acridine-9-carboxylate and its derivatives display chemiluminescent features when treated with oxidants in alkaline media . This process is initiated by the attack of peroxide anions on C9, leading to electronically excited N-alkyl-9-acridinones . Their relaxation is accompanied by the emission of light, i.e., chemiluminescence . The efficiency of chemiluminescence is affected by the presence of nucleophilic species competing with oxidants for the substitution at C9 .
Biochemical Pathways
Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase , suggesting that they may impact cholinergic signaling pathways.
Pharmacokinetics
The melting points and melting enthalpies of phenyl acridine-9-carboxylate and its derivatives have been determined , which could provide some insight into its pharmacokinetic properties.
Result of Action
Acridine derivatives have exhibited bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .
Action Environment
The action environment of phenyl acridine-9-carboxylate can influence its action, efficacy, and stability. For instance, the crystal lattices of phenyl acridine-9-carboxylates are stabilized predominantly by dispersive interactions between molecules . This suggests that the physical and chemical environment can significantly impact the stability and efficacy of phenyl acridine-9-carboxylate.
生化学分析
Biochemical Properties
Phenyl acridine-9-carboxylate interacts with various biomolecules, contributing to its role in biochemical reactions. It is known for its high cytotoxic activity, making it a promising candidate for cancer chemotherapeutic agents . Its unique planar ring structure allows it to act as a DNA intercalator , which can inhibit topoisomerase or telomerase enzymes .
Cellular Effects
Phenyl acridine-9-carboxylate has significant effects on various types of cells and cellular processes. For instance, normal cells such as human lymphocytes and Chinese hamster V79 cells were found to be more susceptible to Phenyl acridine-9-carboxylate than A375 and HeLa, two human cancer cell lines . This indicates its potential in influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Phenyl acridine-9-carboxylate exerts its effects through binding interactions with biomolecules and changes in gene expression. Its ability to intercalate DNA allows it to inhibit enzymes like topoisomerase or telomerase . This interaction disrupts the normal functioning of these enzymes, leading to changes in gene expression and potentially contributing to its cytotoxic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl acridine-9-carboxylate can change over time. For instance, its melting enthalpies and melting points were determined using Differential Scanning Calorimetry (DSC) . This information is crucial for understanding the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Phenyl acridine-9-carboxylate can vary with different dosages in animal models. For instance, after an acute dose (2000 mg/kg, intraperitoneally, i.p.) in mice, the toxicity was assessed . This kind of study helps to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
特性
IUPAC Name |
phenyl acridine-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2/c22-20(23-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYUZWMXMSNPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333748 | |
| Record name | Phenyl 9-acridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109392-90-7 | |
| Record name | Phenyl 9-acridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl acridine-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key intermolecular interactions observed in the crystal structures of Phenyl acridine-9-carboxylate and its derivatives?
A1: The crystal structures of Phenyl acridine-9-carboxylate and its derivatives, such as 9-(2,6-Difluorophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate, reveal a network of intermolecular interactions. These include C-H…O hydrogen bonds, π-π stacking interactions between aromatic rings, and in the case of the trifluoromethanesulfonate salt, C-F…π interactions and S-O…π interactions. [, ] The acridine moieties tend to stack in a head-to-tail fashion, facilitated by these interactions. []
Q2: What spectroscopic techniques have been used to characterize Phenyl acridine-9-carboxylate and its derivatives?
A3: Although the provided abstracts don't delve into specifics, research on Phenyl acridine-9-carboxylate and its derivatives has employed techniques like ¹H and ¹³C NMR spectroscopy to analyze the structure and physicochemical features. [] Additionally, vibrational spectroscopy studies, combining experimental data and theoretical calculations, have been conducted to investigate the vibrational modes of these compounds. []
Q3: Have there been studies on the thermochemical properties of Phenyl acridine-9-carboxylate and related compounds?
A4: Yes, research has explored the thermochemistry and crystal lattice energetics of Phenyl acridine-9-carboxylates and their 10-methylated trifluoromethanesulfonate salts. [, ] These studies likely provide insights into the stability and potential applications of these compounds based on their energetic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

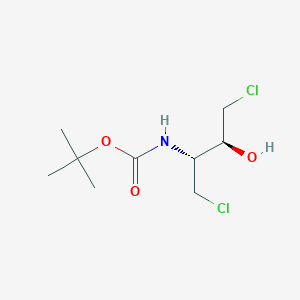

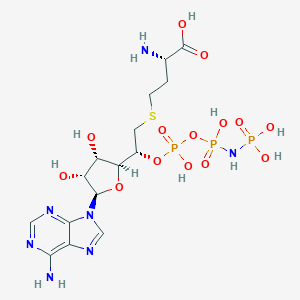
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)

